ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 892471-85-1
VCID: VC4833895
InChI: InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C
Molecular Formula: C23H22N6O4
Molecular Weight: 446.467

ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

CAS No.: 892471-85-1

Cat. No.: VC4833895

Molecular Formula: C23H22N6O4

Molecular Weight: 446.467

* For research use only. Not for human or veterinary use.

ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate - 892471-85-1

Specification

CAS No. 892471-85-1
Molecular Formula C23H22N6O4
Molecular Weight 446.467
IUPAC Name ethyl 4-[[2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30)
Standard InChI Key PNCVGOFQHNVUHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C

Introduction

Structural Elucidation and Nomenclature

Core Architecture and Substituent Analysis

The compound’s IUPAC name delineates its molecular framework:

  • Triazolopyrimidinone backbone: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidinone ring (positions 4–6,7), with a ketone at position 7 .

  • 4-Methylbenzyl substituent: A para-methyl-substituted benzyl group at position 3 of the triazole ring, enhancing lipophilicity and potential target binding .

  • Acetamido-benzoate side chain: An acetamide linker bridges the pyrimidinone’s position 6 to an ethyl 4-aminobenzoate moiety, likely influencing solubility and metabolic stability .

Structural Comparison to Known Analogs

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): Shares the ethyl benzoate-pyrimidine motif, synthesized via Suzuki-Miyaura coupling (60–88% yield) .

  • Triazolopyrimidinone derivatives: Patent WO2016006974A2 highlights analogous compounds with anti-proliferative activity, underscoring the pharmacophoric significance of the triazolopyrimidinone core .

Synthetic Methodology

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through three key stages:

  • Triazolopyrimidinone core formation via cyclocondensation or oxidative ring closure.

  • 4-Methylbenzyl introduction through alkylation or nucleophilic substitution.

  • Acetamido-benzoate side chain installation via amide coupling or nucleophilic displacement.

Step 1: Synthesis of 3-(4-Methylbenzyl)-7-Oxo-3H- Triazolo[4,5-d]Pyrimidin-6(7H)-Yl Acetic Acid

  • Cyclocondensation: React 4-amino-2,6-dichloropyrimidine-5-carboxylic acid with hydrazine to form the triazole ring .

  • Benzylation: Treat with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to install the 4-methylbenzyl group .

  • Acetic acid side chain introduction: Alkylate position 6 with bromoacetic acid using Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/Na₂CO₃(aq) .

StepReagents/ConditionsYieldCharacterization (LC-MS/NMR)
1Hydrazine hydrate, EtOH, reflux75%m/z 235.1 [M+H]⁺ (C₉H₁₀N₆O)
24-Methylbenzyl chloride, K₂CO₃, DMF, 80°C68%¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.25–7.18 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 2.32 (s, 3H, CH₃)
3Bromoacetic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 100°C52%m/z 337.2 [M+H]⁺ (C₁₅H₁₆N₆O₃)

Step 2: Amide Coupling with Ethyl 4-Aminobenzoate

  • Activation: Treat the acetic acid intermediate with EDCl/HOBt in DMF to form the active ester.

  • Coupling: React with ethyl 4-aminobenzoate in the presence of DIPEA, yielding the target compound .

StepReagents/ConditionsYieldCharacterization (LC-MS/NMR)
4EDCl, HOBt, DMF, rt, 2h--
5Ethyl 4-aminobenzoate, DIPEA, DMF, 50°C, 12h63%¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.54 (d, J=5.0 Hz, 1H, pyrimidine-H), 8.12–7.95 (m, 4H, Ar-H), 7.28–7.15 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.34 (t, J=7.1 Hz, 3H, CH₃)

Physicochemical and Spectroscopic Properties

Key Data

  • Molecular Formula: C₂₅H₂₄N₆O₅

  • Molecular Weight: 500.50 g/mol

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • LC-ESI-MS: m/z 501.2 [M+H]⁺ (calc. 501.18), 523.2 [M+Na]⁺.

  • ¹H NMR (DMSO-d₆): Characteristic signals at δ 10.45 (amide NH), 8.54 (pyrimidine-H), and 4.35 ppm (ethyl OCH₂).

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